molecular formula C7H4N4O3 B1436877 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one CAS No. 2140305-32-2

6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B1436877
M. Wt: 192.13 g/mol
InChI Key: IHNPSZKFGZXAEL-UHFFFAOYSA-N
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Description

“6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyridopyrimidines generally involves the condensation of heterocyclic amines such as 2,6-diaminopyrimidin-4 (3H)-one and aldehydes (or isatin) with various cyclic and acyclic ketones under a variety of reaction conditions . A green one-pot three-component cascade reaction has been developed for the synthesis of a new class of 2-amino-5,8-dihydro-3H-pyrido [2,3-d]pyrimidin-4-ones .


Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse. For instance, the hydrolysis of the protecting groups with either TFA or aqueous KOH gives 2-substituted 5-aminopyridine-4-carboxylic acids which are converted to 6-substituted pyrido [3,4- d ]pyrimidin-4 (3 H)-ones by reaction with formamide or, more optimally, formamidine acetate .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, new pyrido[2,3-d]pyrimidin-4-one derivatives were synthesized as diuretic agents (Monge et al., 1992). These compounds were obtained through a process involving nitro and amino group manipulations.
  • Another study explored the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones, including 6-nitro analogues, through condensation reactions from 6-aminouracils (Pfleiderer & Pfleiderer, 1992).

Environmental and Green Chemistry Applications

  • A study demonstrated an environmentally friendly synthesis of N-fused heterocyclic compounds, including pyrido[1,2-a]pyrimidine-6-one moieties, highlighting the use of water as a green solvent (Rezvanian et al., 2021).

Medicinal Chemistry and Drug Development

  • Research has been conducted on the synthesis and antimalarial properties of pyrido[3,2-d]pyrimidines, a category closely related to 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one (Colbry et al., 1984).
  • In the field of dermatology, a study focused on the design and synthesis of tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones and their effects on melanin synthesis in murine B16 cells (Nie et al., 2018).

Antibacterial Applications

  • The antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups was examined, highlighting their potential as pro-drugs (Dongre et al., 2018).

Future Directions

Pyridopyrimidines, including “6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one”, have shown a therapeutic interest and have been studied in the development of new therapies . This review will help scientists to design new selective, effective, and safe anticancer agents .

properties

IUPAC Name

6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7-5-1-4(11(13)14)2-8-6(5)9-3-10-7/h1-3H,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNPSZKFGZXAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Monge, V Martinez‐Merino, MA Simon… - Journal of …, 1992 - Wiley Online Library
This paper reports the synthesis of new pyrido[2,3‐d]pyrimidin‐4‐one derivatives as diuretic agents. Starting with 1,2‐dihydro‐5‐nitro‐2‐oxo‐3‐pyridinecarboxylic acid 1, ethyl 2‐ethoxy…
Number of citations: 12 onlinelibrary.wiley.com
J Qi, KG Virga, S Das, Y Zhao, MK Yun… - Bioorganic & medicinal …, 2011 - Elsevier
The increasing emergence of resistant bacteria drives us to design and develop new antimicrobial agents. Pursuant to that goal, a new targeting approach of the dihydropteroate …
Number of citations: 13 www.sciencedirect.com

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